molecular formula C9H10ClNO4S B2598415 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate CAS No. 106111-15-3

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate

Cat. No. B2598415
CAS RN: 106111-15-3
M. Wt: 263.69
InChI Key: SYOQNYMPQNXLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate” is a chemical compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 . It is used for proteomics research .

Scientific Research Applications

Improved Synthesis Methods

An improved synthesis pathway for Clopidogrel sulfate, a platelet aggregation inhibitor, highlights the utility of sulfonyl amino acetate derivatives in pharmaceutical manufacturing. The process involves the esterification and optical resolution of racemic 2-amino-2-(2-chlorophenyl) acetic acid, followed by condensation and cyclization reactions, demonstrating moderate conditions, high yield, and good quality, suitable for industrialization (Hu Jia-peng, 2012).

Novel Organic Syntheses

Research into the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction showcases the role of sulfonyl amino acetates in creating structurally complex and potentially bioactive compounds. This synthesis method emphasizes the adaptability of sulfonyl amino acetates in organic chemistry, facilitating the creation of diverse molecular architectures with broad applicability (Alexey V. Dobrydnev et al., 2018).

Antimicrobial Agents Synthesis

The development of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents represents another facet of sulfonyl amino acetate derivatives' application. These compounds exhibit moderate antimicrobial activity, indicating the potential of such derivatives in therapeutic applications (P. Sah et al., 2014).

Herbicide Resistance Mechanism

In agricultural sciences, studies on acetolactate synthase's resistance to sulfonylurea herbicides reveal the biochemical and genetic mechanisms underlying herbicide resistance. Such research aids in the design of more effective agrochemicals and understanding of resistance development in plants (R. S. Chaleff & C. J. Mauvais, 1984).

Mechanism of Action

Target of Action

The primary targets of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The specific mode of action of This compound Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of This compound Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQNYMPQNXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.